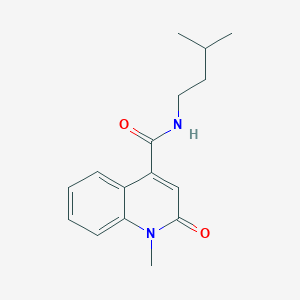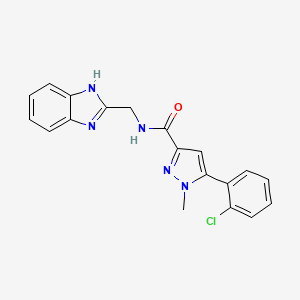![molecular formula C23H25BrN2O3 B11140509 2-(6-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11140509.png)
2-(6-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic compound that features a brominated indole moiety and a methoxyphenyl-substituted tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide typically involves multi-step organic reactions. One common route starts with the bromination of indole to form 6-bromoindole. This intermediate is then reacted with an acetamide derivative under conditions that promote nucleophilic substitution, forming the indole-acetamide linkage.
The methoxyphenyl-tetrahydropyran moiety is synthesized separately, often through a series of steps involving the protection and deprotection of functional groups, followed by coupling reactions to attach the methoxyphenyl group. The final step involves the coupling of the indole-acetamide intermediate with the methoxyphenyl-tetrahydropyran derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while substitution reactions could produce a variety of functionalized indoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds containing indole moieties are known for their bioactivity. This compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications in drug design. The indole and methoxyphenyl groups are common motifs in many bioactive molecules, indicating possible therapeutic uses.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could engage in π-π stacking interactions or hydrogen bonding, while the methoxyphenyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide: Similar structure but without the bromine atom.
2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide: Chlorine instead of bromine.
2-(6-bromo-1H-indol-1-yl)-N-{[4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide: Hydroxy group instead of methoxy.
Uniqueness
The presence of the bromine atom in 2-(6-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide can significantly influence its reactivity and biological activity compared to its analogs. Bromine can participate in unique interactions and can be a site for further functionalization, making this compound particularly versatile.
Properties
Molecular Formula |
C23H25BrN2O3 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C23H25BrN2O3/c1-28-20-6-3-18(4-7-20)23(9-12-29-13-10-23)16-25-22(27)15-26-11-8-17-2-5-19(24)14-21(17)26/h2-8,11,14H,9-10,12-13,15-16H2,1H3,(H,25,27) |
InChI Key |
VISSEGFLXWOFPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11140428.png)
![(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11140430.png)
![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11140447.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine](/img/structure/B11140451.png)
![2-(5,6-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11140456.png)
![N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine](/img/structure/B11140461.png)
![2-(6-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B11140466.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide](/img/structure/B11140486.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B11140491.png)
![N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B11140496.png)
![2-(3,4-Dimethoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11140498.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11140511.png)
